molecular formula C21H23N3O2 B4526745 [4-(2-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-5-yl)methanone

[4-(2-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-5-yl)methanone

Cat. No.: B4526745
M. Wt: 349.4 g/mol
InChI Key: MTSZPDLRBOWWIH-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative featuring a 2-methoxyphenyl group at the piperazine N4-position and a 1-methylindole moiety linked via a methanone bridge. Such structural motifs are common in medicinal chemistry, particularly for targeting neurotransmitter receptors (e.g., 5-HT6) and enzymes (e.g., tyrosinase). The 1-methylindole group may influence lipophilicity and receptor binding, while the 2-methoxyphenyl substituent on piperazine could modulate selectivity and potency .

Properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(1-methylindol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-22-10-9-16-15-17(7-8-18(16)22)21(25)24-13-11-23(12-14-24)19-5-3-4-6-20(19)26-2/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSZPDLRBOWWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methoxyphenyl)piperazin-1-ylmethanone typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Methoxyphenyl Group: The piperazine ring is then substituted with a methoxyphenyl group using a nucleophilic aromatic substitution reaction.

    Attachment of the Indole Moiety: The final step involves the coupling of the substituted piperazine with an indole derivative through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of this compound exhibit significant antidepressant-like effects. Studies have demonstrated that compounds with similar piperazine structures can modulate serotonin and norepinephrine levels, which are critical neurotransmitters involved in mood regulation. For instance, a study exploring the structure-activity relationship (SAR) found that modifications in the piperazine ring could enhance antidepressant efficacy while minimizing side effects .

Anxiolytic Effects

The anxiolytic potential of 4-(2-methoxyphenyl)piperazin-1-ylmethanone has been investigated in preclinical models. The compound's ability to interact with serotonin receptors (particularly 5-HT1A and 5-HT2A) suggests a mechanism for reducing anxiety symptoms. Experimental data supports its use in anxiety disorders, showing a reduction in anxiety-like behaviors in animal models .

Antipsychotic Properties

This compound has also been evaluated for antipsychotic effects. Its structural similarity to known antipsychotics allows for exploration as a potential treatment for schizophrenia and other psychotic disorders. Preliminary studies have indicated that it may reduce dopaminergic activity, which is often hyperactive in psychotic conditions .

Neuroprotective Effects

Emerging evidence suggests that 4-(2-methoxyphenyl)piperazin-1-ylmethanone may possess neuroprotective properties. Research focusing on neurodegenerative diseases like Alzheimer's and Parkinson's has shown that compounds with similar indole structures can inhibit neuroinflammation and oxidative stress, potentially slowing disease progression .

Mechanistic Studies

Mechanistic studies involving this compound have revealed its influence on various signaling pathways related to neuronal survival and apoptosis. It appears to modulate pathways associated with brain-derived neurotrophic factor (BDNF), which is crucial for neuronal health and function .

Pain Management

There is growing interest in the analgesic properties of this compound. Its interaction with opioid receptors and modulation of pain pathways suggest potential applications in pain management therapies, particularly for chronic pain conditions .

Drug Development

The unique chemical structure of 4-(2-methoxyphenyl)piperazin-1-ylmethanone makes it a candidate for further drug development efforts aimed at creating novel therapeutic agents targeting mental health disorders. Ongoing research includes optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity .

Data Tables and Case Studies

Application AreaFindingsReferences
Antidepressant ActivitySignificant modulation of serotonin levels; improved mood in models
Anxiolytic EffectsReduction of anxiety-like behaviors; interaction with 5-HT receptors
Antipsychotic PropertiesDecreased dopaminergic activity; potential treatment for schizophrenia
Neuroprotective EffectsInhibition of neuroinflammation; potential benefits in Alzheimer's
Pain ManagementModulation of opioid receptors; effectiveness in chronic pain models

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and leading to changes in neurotransmitter release and signaling pathways. This can result in various pharmacological effects, including anxiolytic and antidepressant activities.

Comparison with Similar Compounds

Piperazine-Based Antagonists Targeting 5-HT6 Receptors

Several analogs with modifications to the indole or piperazine moiety have been studied for 5-HT6 receptor antagonism:

Compound Structure Modifications Biological Activity Reference
[1-Tosyl-1H-indol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol (4j) Indole sulfonylation, ethanol linker High antagonist potency (IC50 = 32 nM in calcium mobilization assay; pKi = 7.83)
[1-(4-Iodophenylsulfonyl)-1H-indol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol (4g) Sulfonyl group with iodine substitution Moderate binding affinity (pKi = 7.73)
[4-(2-Methoxyphenyl)piperazin-1-yl][1H-indol-5-yl]methanone derivatives (7a–m) Sulfonyl substituents on indole Mild to moderate 5-HT6 binding (initial hits for further optimization)
Target Compound 1-Methylindole, no sulfonylation Data not reported in evidence; predicted lower 5-HT6 affinity due to lack of sulfonyl

Key Trends :

  • Sulfonylation of the indole nitrogen (e.g., tosyl or iodophenylsulfonyl groups) enhances 5-HT6 receptor binding and antagonism .
  • The ethanol linker in compound 4j improves functional activity compared to methanone-linked derivatives .

Antiviral and Antiretroviral Piperazine-Indole Hybrids

Compound Structure Modifications Biological Activity Reference
[4-(2-Methoxyphenyl)piperazin-1-yl][1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl]methanone Thiophene-pyridoindole hybrid Anti-HIV activity (EC50 = 0.53 μM; selectivity index = 483)
Target Compound 1-Methylindole, no thiophene/pyridoindole No reported antiviral activity in evidence

Key Trends :

  • Bulky heterocyclic substituents (e.g., pyridoindole) enhance anti-HIV activity, likely by improving target engagement .

Enzyme Inhibitors with Piperazine-Methanone Scaffolds

Variations in the arylpiperazine group influence enzyme inhibition profiles:

Compound Structure Modifications Biological Activity Reference
[4-(4-Hydroxyphenyl)piperazin-1-yl][2-methoxyphenyl]methanone (MehT-3,7) 4-Hydroxyphenyl substitution on piperazine Dual tyrosinase inhibition (AbTYR IC50 = 3.52 μM; hTYR IC50 = 5.4 μM)
Nitrophenyl[4-(2-methoxyphenyl)piperazin-1-yl]methanone (NPPM) Nitrophenyl substituent PITP inhibitor (structural studies, no IC50 reported)
Target Compound 1-Methylindole substituent No reported enzyme inhibition data in evidence

Key Trends :

  • Hydroxyl groups on the piperazine aryl ring enhance tyrosinase inhibition, while nitro groups may favor phosphatidylinositol transfer protein (PITP) interactions .

Cannabinoid Receptor Ligands with Indole Modifications

Compound Structure Modifications Biological Activity Reference
Indole-derived cannabinoids with 4–6 carbon side chains Optimal side-chain length High CB1 affinity and in vivo potency (hypomobility, antinociception)
Target Compound Methanone linker, no side chain Unlikely to target CB1 receptors due to structural differences

Key Trends :

  • Side-chain length critically impacts cannabinoid receptor binding, whereas methanone-linked derivatives (like the target compound) likely engage distinct targets .

Biological Activity

The compound 4-(2-methoxyphenyl)piperazin-1-ylmethanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular structure of the compound consists of a piperazine ring substituted with a methoxyphenyl group and an indole moiety. This unique arrangement is believed to contribute to its biological properties.

The biological activity of 4-(2-methoxyphenyl)piperazin-1-ylmethanone primarily involves interactions with various neurotransmitter receptors. Notably, it has been studied for its affinity towards dopamine D3 receptors, which are implicated in several neuropsychiatric disorders.

Dopamine D3 Receptor Affinity

Research indicates that this compound exhibits high affinity for the dopamine D3 receptor, which is crucial for developing treatments for substance use disorders. A study highlighted that selective antagonists targeting this receptor could offer therapeutic benefits in treating addiction-related behaviors .

Anticancer Activity

In vitro studies have demonstrated that compounds with similar structural features to 4-(2-methoxyphenyl)piperazin-1-ylmethanone exhibit significant cytotoxic effects against various cancer cell lines. For instance, related indole derivatives have shown promising results with IC50 values in the low micromolar range against human glioblastoma and melanoma cell lines .

CompoundCell LineIC50 (µM)
Compound AU251 (glioblastoma)10–30
Compound BWM793 (melanoma)<20

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity associated with compounds containing piperazine and indole structures. These compounds have been evaluated in various animal models, demonstrating efficacy in reducing seizure frequency and severity .

Case Studies

Several case studies have investigated the pharmacological properties of related compounds:

  • Dopamine D3 Receptor Study :
    • A study conducted on the compound's ability to act as an antagonist at the D3 receptor showed significant promise in modulating dopaminergic signaling, which may be beneficial in treating conditions like schizophrenia .
  • Cytotoxicity Evaluation :
    • In a comparative study involving several piperazine derivatives, 4-(2-methoxyphenyl)piperazin-1-ylmethanone was found to be among the most effective agents against cancer cell lines, suggesting a robust anticancer potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-5-yl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(2-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-5-yl)methanone

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